4-Amino-3-hydroxypiperidine
Description
Significance of Piperidine (B6355638) Core Structures in Scientific Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of paramount importance in the realm of chemical and pharmaceutical sciences. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and naturally occurring alkaloids. thieme-connect.comresearchgate.netugent.be Piperidine-containing compounds are recognized as one of the most critical synthetic medicinal blocks for the construction of new drugs. nih.gov
The versatility of the piperidine scaffold allows for the creation of a diverse array of derivatives with a wide spectrum of pharmacological activities. researchgate.net These include, but are not limited to, anticancer, antiviral, antimalarial, antimicrobial, and analgesic agents. researchgate.net The introduction of a piperidine core into a molecule can significantly influence its physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com This makes it a valuable tool for medicinal chemists in the design and development of novel therapeutic agents. ugent.be The ability to readily synthesize and modify the piperidine structure has further cemented its status as a cornerstone in modern drug discovery. nih.gov
Role of 4-Amino-3-hydroxypiperidine as a Chiral Intermediate and Building Block
Within the broad class of piperidine derivatives, this compound stands out as a particularly valuable chiral intermediate and building block in organic synthesis. Chirality, or the "handedness" of a molecule, is a critical factor in the efficacy and safety of many pharmaceuticals, making the production of single enantiomers of drug intermediates increasingly important. oup.comnih.govpharmacompass.com
This compound, with its distinct arrangement of an amino group at the 4-position and a hydroxyl group at the 3-position, offers a unique set of functionalities. The trans-configuration of these groups is particularly noted for enhancing stereochemical specificity, a crucial aspect in asymmetric catalysis and rational drug design. This specific stereochemistry makes it a sought-after component in the synthesis of complex, biologically active molecules.
The compound serves as a versatile starting material for creating more elaborate molecular architectures. Its functional groups—a primary amine and a hydroxyl group—provide reactive sites for further chemical modifications, enabling the construction of diverse libraries of compounds for screening and optimization in drug discovery programs. smolecule.com For instance, it is a known intermediate in the synthesis of precursors for opioids and other bioactive molecules. The ability to introduce this chiral scaffold allows for precise control over the three-dimensional structure of the final product, which is often directly linked to its biological function and potency.
Several synthetic strategies have been developed to produce this compound, including methods that establish control over both the relative and absolute stereochemistry of the amino alcohol moiety. rsc.org These synthetic routes, which can involve asymmetric hydrogenation, the use of chiral starting materials like 2-deoxy-D-ribose, or biocatalytic resolutions, highlight the importance of obtaining this specific chiral building block in an enantiomerically pure form. rsc.org
| Property | Description | Source |
| Molecular Formula | C5H12N2O | sigmaaldrich.com |
| Molecular Weight | 116.16 g/mol | sigmaaldrich.com |
| CAS Number | 1391004-19-5 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 70-75 °C | sigmaaldrich.com |
| Application Area | Description of Use | Source |
| Organic Synthesis | A versatile building block for constructing complex organic molecules. | |
| Asymmetric Synthesis | Employed as a chiral auxiliary to control stereochemistry. | |
| Medicinal Chemistry | A scaffold for developing novel therapeutic agents, including non-imidazole histamine (B1213489) H3 receptor antagonists. | |
| Pharmaceutical Synthesis | Used as a key intermediate in the production of various pharmaceuticals. | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKPWNFXFUDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391004-19-5 | |
| Record name | 1391004-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Diversity and Conformational Analysis of 4 Amino 3 Hydroxypiperidine Systems
Importance of Stereochemistry in Molecular Recognition and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between the various stereoisomers of a drug molecule. This interaction is often likened to a lock and key, where only a key with the correct shape (the specific stereoisomer) can fit into the lock (the biological target's binding site).
For derivatives of 4-amino-3-hydroxypiperidine, the spatial orientation of the amino and hydroxyl groups is crucial for establishing specific interactions, like hydrogen bonds, with the target protein. The particular configuration of these functional groups dictates the molecule's ability to bind with high affinity and selectivity. For instance, the compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a key chiral intermediate in the synthesis of certain kinase inhibitors, where the specific (3S,4S) configuration is essential for its intended biological effect.
Different stereoisomers of a drug can exhibit vastly different pharmacological profiles. researchgate.net One isomer may be therapeutically active, while another may be inactive or even cause undesirable side effects. researchgate.net Research on nature-inspired compounds has shown that only specific isomers, such as the (5S, αS) isomers of 3-Br-acivicin derivatives, display significant antiplasmodial activity, suggesting that their uptake into cells and binding to targets are stereoselective processes. nih.govresearchgate.net Similarly, in the development of histamine (B1213489) H3 receptor antagonists, the potency of compounds containing a 4-hydroxypiperidine (B117109) core is highly dependent on their stereochemistry. mdpi.com Therefore, controlling the stereochemistry of the this compound core is a fundamental aspect of modern drug design, ensuring the development of safer and more effective therapeutic agents. researchgate.net
Diastereomeric and Enantiomeric Forms: Synthesis and Resolution
The presence of two chiral centers in this compound means it can exist as four distinct stereoisomers: two pairs of enantiomers. The relationship between non-mirror-image, non-identical stereoisomers is diastereomeric. The synthesis and separation of these individual forms are crucial for evaluating their unique biological properties. A variety of strategies have been developed to achieve this, broadly categorized as asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create a single, desired stereoisomer directly.
Catalytic Asymmetric Hydrogenation: This is a powerful technique where a prochiral precursor, such as an enamide, is hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium(I) complexes with chiral ligands). nih.govevitachem.com This method can produce the desired piperidine (B6355638) core with high enantiomeric excess. evitachem.com
Biocatalysis: Enzymes are highly stereoselective catalysts. Ketoreductase enzymes, often used in whole-cell biotransformations, can reduce a prochiral ketone precursor to a specific chiral alcohol with very high enantioselectivity, providing an environmentally friendly route to intermediates like (S)-1-Boc-3-hydroxypiperidine. derpharmachemica.commdpi.com
Chiral Resolution: This process involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org
Crystallization of Diastereomeric Salts: This is the most common resolution method. wikipedia.org The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. wikipedia.org Through careful crystallization, one diastereomer can be selectively precipitated and then separated. The chiral resolving agent is subsequently removed to yield the pure enantiomer. wikipedia.org
Enzymatic Kinetic Resolution: In this method, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound while leaving the other enantiomer unreacted. This allows for the separation of the unreacted, enantiomerically enriched starting material.
| Strategy | Description | Key Features | Example/Application |
|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral metal catalyst. | High enantioselectivity, direct formation of chiral center. | Synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol using a Rh(I) catalyst. nih.gov |
| Chiral Pool Synthesis | Using a naturally occurring chiral molecule as the starting material. | Absolute stereochemistry is pre-defined by the starting material. | Use of 2-deoxy-D-ribose to synthesize an epoxide intermediate. rsc.org |
| Biocatalysis / Enzymatic Reduction | Use of enzymes (e.g., ketoreductases) to perform a stereoselective reaction. | High enantiomeric excess, environmentally friendly conditions. | Asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine. mdpi.com |
| Classical Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric salts. | Separates pre-existing enantiomers, relies on differences in solubility. | Resolution of racemic amines using chiral acids like tartaric acid. wikipedia.org |
Conformational Preferences and Dynamics of the Piperidine Ring System
The six-membered piperidine ring is not planar and, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The interconversion between the two possible chair conformations is a dynamic process known as ring flipping.
The conformational equilibrium of the this compound ring is governed by the energetic preference of the amino and hydroxyl substituents for either the axial or equatorial position. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. However, the conformational preferences in piperidine systems are also influenced by a complex interplay of other factors:
Steric Interactions: As mentioned, larger groups favor the equatorial position to minimize steric clash with axial hydrogens on the same side of the ring.
Electrostatic Interactions: In polar, substituted piperidines, electrostatic interactions between substituents and the ring nitrogen can be significant. For protonated piperidinium (B107235) salts, interactions between the positively charged nitrogen and polar substituents can stabilize conformers that might otherwise be less favorable. nih.gov For instance, in some 4-substituted piperidinium salts with polar groups, the axial conformer is unexpectedly stabilized. nih.gov
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Such interactions, for example between the nitrogen lone pair and a C-C or C-H anti-bonding orbital, can influence the conformational stability.
Intramolecular Hydrogen Bonding: The presence of both a hydroxyl (donor) and an amino (acceptor/donor) group allows for the possibility of intramolecular hydrogen bonding, which could stabilize specific conformations where these groups are in close proximity.
The primary experimental technique for studying these conformational dynamics is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By analyzing the coupling constants between protons on the ring, researchers can determine the dihedral angles and thus deduce the preferred conformation and the ratio of different conformers at equilibrium. nih.gov Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformers and to model the energetic barriers for ring inversion, providing a deeper theoretical understanding of the system's dynamics. nih.gov
| Influencing Factor | Description | Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsive forces between atoms occupying the same space. | Favors placing larger substituents in the more spacious equatorial position. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Can stabilize axial conformers in protonated piperidines with polar substituents. nih.gov |
| Hyperconjugation | Stabilizing electron delocalization between orbitals. | Can influence the relative stability of chair conformations, particularly involving the nitrogen lone pair. nih.gov |
| Intramolecular H-Bonding | Hydrogen bond formation between the amino and hydroxyl groups within the same molecule. | May lock the ring into a specific conformation to accommodate the bond. |
Advanced Synthetic Methodologies for 4 Amino 3 Hydroxypiperidine and Its Functionalized Derivatives
Strategies for Carbon-Nitrogen Bond Formation and Ring Construction
The construction of the piperidine (B6355638) ring and the installation of its substituents are pivotal steps in the synthesis of 4-amino-3-hydroxypiperidine. Modern organic synthesis offers a diverse toolkit for forging carbon-nitrogen bonds and assembling the heterocyclic core, including chelation-controlled reactions, ring-opening of strained heterocycles, palladium-catalyzed transformations, and organocatalysis.
Chelation control is a powerful strategy to influence the stereochemical outcome of reactions by using a directing group within the substrate to coordinate with a metallic reagent. This coordination pre-organizes the molecule into a rigid conformation, leading to a highly selective attack of a nucleophile or hydride.
In the context of this compound synthesis, chelation-controlled reduction of a 4-aminopiperidin-3-one precursor is a key method for establishing the cis or trans relationship between the hydroxyl and amino groups. The choice of reducing agent is critical in dictating the stereochemical pathway.
Non-chelating reducing agents , such as sodium borohydride (B1222165) (NaBH₄), typically follow the Felkin-Anh model, where the hydride attacks from the least hindered face, often leading to the cis-product.
Chelating reducing agents , like L-Selectride (lithium tri-sec-butylborohydride), can coordinate with both the carbonyl oxygen and the nitrogen of the amino group (or a suitable protecting group). This forms a rigid cyclic intermediate that blocks one face of the carbonyl, directing the hydride attack from the opposite face to selectively produce the trans-isomer evitachem.com. For instance, the reduction of 1-carboxybenzyl-4-aminopiperidin-3-one with L-Selectride yields the trans-3-hydroxy product with a diastereomeric ratio (dr) of 7:1 evitachem.com.
This approach allows for a stereodivergent synthesis, where either the cis or trans diastereomer can be accessed selectively from a common precursor simply by changing the reduction conditions.
The ring-opening of strained three-membered heterocycles like epoxides and aziridines with nucleophiles is a robust and stereospecific method for constructing functionalized acyclic molecules, which can then be cyclized to form piperidines. Alternatively, the piperidine ring can be formed first, followed by the introduction of substituents via the opening of a fused epoxide or aziridine (B145994) ring. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. youtube.commasterorganicchemistry.com
Epoxide Ring-Opening: The regioselective opening of a piperidine-fused epoxide is a direct route to 3,4-functionalized piperidines. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors, as well as the nature of the catalyst and reaction conditions. rsc.orgmdpi.comnih.gov For example, the opening of a cis-4,5-epoxy-2-phenylpiperidine with an azide (B81097) nucleophile (a precursor to an amine) can occur at either C4 or C5. The reaction's selectivity is dictated by the stability of the transition state, which is often a chair-like conformation, leading to the preferential formation of one regioisomer. youtube.com The resulting azido (B1232118) alcohol can then be reduced to afford the desired this compound structure.
Aziridine Ring-Opening: Aziridines, as nitrogen analogs of epoxides, are also excellent electrophiles for ring-opening reactions. organic-chemistry.orgmdpi.com The intramolecular ring-opening of an aziridine by a pendant alcohol or the intermolecular opening by an external nucleophile can be employed to synthesize piperidine precursors. nih.gov Transition metal catalysts are often used to activate the aziridine ring and control the regioselectivity of the nucleophilic attack. mdpi.com The synthesis of aziridines themselves often starts from 1,2-amino alcohols, making this a versatile strategy for interconverting functional groups. organic-chemistry.orgorganic-chemistry.org
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-N bond formation. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl or vinyl halides and is widely used in the synthesis of N-aryl piperidines. researchgate.net More advanced palladium-catalyzed methods can be used to construct the piperidine ring itself or to functionalize it.
One innovative approach is the palladium-catalyzed carbenylative amination, which uses N-tosylhydrazones as carbene precursors. nih.govrsc.org This reaction with vinyl iodides bearing a pendant amine allows for the asymmetric synthesis of chiral 2-substituted piperidines. The proposed mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) complex, followed by the formation of a palladium carbene and migratory insertion to generate a π-allylpalladium intermediate. Subsequent intramolecular attack by the pendant amine closes the ring to form the piperidine product with high enantioselectivity when a chiral ligand like GF-Phos is used. rsc.org
Furthermore, palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful strategy for the direct installation of functional groups at unactivated positions on a pre-formed piperidine ring. nih.govacs.org By using a directing group attached to the piperidine nitrogen, a palladium catalyst can selectively activate a specific C–H bond (e.g., at C4) and couple it with an aryl halide, providing a direct route to complex piperidine derivatives. acs.org
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of complex heterocyclic structures. nih.gov These methods often operate under mild conditions and can provide high levels of stereocontrol.
Key organocatalytic strategies for piperidine synthesis include:
Domino Michael Addition/Aminalization: Polysubstituted piperidines can be synthesized from aldehydes and nitroolefins via a domino reaction catalyzed by a chiral diphenylprolinol silyl (B83357) ether. This process can create four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org
Intramolecular Aza-Michael Reactions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system is a straightforward method for constructing the piperidine ring. This cyclization can be rendered enantioselective by using chiral organocatalysts, such as those derived from quinoline. nih.gov
Biomimetic Mannich Reactions: The Mannich reaction is a fundamental C-C bond-forming reaction in alkaloid biosynthesis. Organocatalysts like L-proline can mimic this process, catalyzing the asymmetric reaction between cyclic imines (Δ¹-piperideines) and nucleophiles like ketones or β-keto esters. rsc.orgacs.org This approach provides direct access to 2-substituted piperidine alkaloids and their analogs in high yield and enantiomeric excess. acs.org A hybrid approach combining a transaminase biocatalyst to generate the cyclic imine in situ with a proline organocatalyst for the subsequent Mannich reaction has also been developed. rsc.orgnih.gov
Asymmetric Synthesis and Chiral Pool Approaches
Accessing enantiomerically pure this compound is critical for its application in pharmaceuticals. This is achieved through asymmetric synthesis, where chirality is introduced during the reaction sequence, or via chiral pool synthesis, which utilizes naturally occurring enantiopure starting materials. wikipedia.org
Several distinct strategies have been evaluated for the synthesis of chiral this compound derivatives. nih.gov A notable approach begins with the asymmetric Michael addition of dimethyl malonate to a nitrostyrene, which sets a key stereocenter early in the synthesis. nih.gov Another powerful method involves the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts using a chiral primary amine, which induces chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cn
Chiral Pool Synthesis: The chiral pool consists of abundant and inexpensive enantiopure compounds from nature, such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as versatile starting materials, as their inherent chirality can be transferred to the target molecule. For the synthesis of this compound, sugars are particularly relevant precursors. For example, 2-deoxy-D-ribose, a readily available sugar, has been successfully employed as a chiral starting material. nih.gov The synthesis leverages the existing stereocenters of the sugar to construct the piperidine ring with control over the absolute and relative stereochemistry of the amino alcohol moiety. nih.gov General strategies for synthesizing diversely substituted trihydroxypiperidines from D-mannose have also been reported. researchgate.net
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes, such as ketoreductases (KREDs) and lipases, operate under mild conditions and can exhibit exquisite stereoselectivity. derpharmachemica.com
Asymmetric Reduction: The most common biocatalytic route to chiral hydroxypiperidines is the asymmetric reduction of a prochiral ketone precursor. For example, (S)-N-Boc-3-hydroxypiperidine, a key intermediate for many drugs, is synthesized by the reduction of N-Boc-piperidin-3-one. mdpi.com This biotransformation is often performed using whole-cell biocatalysts (like Pichia pastoris or recombinant E. coli) or isolated ketoreductases. mdpi.comresearchgate.net
KREDs require a cofactor, typically NADPH or NADH, which is expensive to use stoichiometrically. Therefore, a cofactor regeneration system is essential for a scalable process. This is often achieved by coupling the reduction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH cofactor. mdpi.com Co-expressing the KRED and GDH genes in a single recombinant strain simplifies the process and improves efficiency. mdpi.com
Enzymatic Resolution: Enzymatic kinetic resolution is another powerful technique for separating a racemic mixture of enantiomers. This method relies on an enzyme that selectively reacts with only one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic alcohol or amine, leading to an enantioenriched alcohol and an acylated product that can be easily separated. mdpi.com Similarly, hydrolases can be used for the selective hydrolysis of one enantiomer from a racemic mixture of N-acylated piperidines. researchgate.net While the maximum theoretical yield for the desired enantiomer is 50%, this method can be highly effective for obtaining compounds with very high enantiomeric excess.
Table 1: Comparison of Biocatalytic Methods for Chiral Hydroxypiperidine Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Method | Enzyme/Organism | Substrate | Key Features | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) & GDH | N-Boc-3-piperidone | Co-expression of enzymes for cofactor regeneration; whole-cell catalysis. mdpi.com | >95% | >99% |
| Asymmetric Reduction | Pichia pastoris SIT2014 | N-Boc-3-piperidone | Whole-cell biocatalyst; environmentally friendly process. researchgate.net | 85.4% | >99% |
| Asymmetric Reduction | Baker's Yeast | N-Boc-3-piperidone | Inexpensive, readily available whole-cell biocatalyst. derpharmachemica.com | 90-95% | Not specified |
| Enzymatic Resolution | Candida antarctica lipase B (CAL-B) | Racemic 4-hydroxypiperidine (B117109) derivative | Selective acylation of one enantiomer. mdpi.com | <50% (theoretical max) | High |
Diastereoselective and Enantioselective Transformations
The precise control of stereochemistry is paramount in the synthesis of this compound derivatives, as different stereoisomers often exhibit distinct pharmacological profiles. A variety of powerful techniques have been developed to achieve high levels of diastereoselectivity and enantioselectivity.
Catalytic Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of prochiral precursors. For instance, rhodium(I) complexes paired with chiral bisphosphine ligands, such as (R,R)-Et-DuPhos, have been successfully employed for the enantioselective hydrogenation of enamide precursors like N-Cbz-4-aminopyridinones. This method can achieve high enantiomeric excess (ee) (>95%) and near-quantitative yields under mild conditions, effectively establishing the desired stereocenters in the piperidine core. The mechanism relies on the syn-addition of hydrogen across the double bond, with the chiral ligand environment dictating the facial selectivity.
Diastereoselective Reductions: The relative stereochemistry between the C3-hydroxyl and C4-amino groups can be controlled through the diastereoselective reduction of an intermediate 4-aminopiperidin-3-one. The choice of reducing agent is critical in directing the stereochemical outcome.
Felkin-Anh Control: Reagents like sodium borohydride tend to favor the formation of cis-3-hydroxy products via nucleophilic attack from the less hindered face, following the Felkin-Anh model.
Chelation Control: In contrast, bulky reducing agents such as L-Selectride can produce the trans-isomers with high diastereoselectivity (dr > 7:1). This is achieved through a chelation-controlled mechanism where the reagent coordinates to both the carbonyl oxygen and the nitrogen of a protected amino group, directing hydride delivery from a specific face.
Chiral Pool Synthesis: Another effective approach utilizes the inherent chirality of readily available starting materials. For example, syntheses starting from 2-deoxy-D-ribose have been developed. In these routes, the existing stereocenters of the sugar are strategically manipulated through a series of reactions, including ring formation and functional group transformations, to construct the chiral piperidine skeleton.
Biocatalysis and Kinetic Resolution: Enzymatic methods offer a green and highly selective alternative for obtaining enantiopure this compound.
Enzymatic Asymmetric Reduction: Ketoreductases (KREDs) and whole-cell biocatalysts (e.g., Baker's yeast, Pichia pastoris) can reduce N-protected 3-piperidones to the corresponding (S)- or (R)-alcohols with excellent enantioselectivity (>99% ee) and high yields. researchgate.netnih.govmdpi.com These processes often employ a cofactor regeneration system, for instance using glucose dehydrogenase (GDH), to be economically viable. nih.govmdpi.com
Kinetic Resolution: Both enzymatic and classical resolution techniques can be used to separate racemic mixtures. Biocatalytic kinetic resolution might involve the selective hydrolysis of a racemic epoxide intermediate, leaving one enantiomer unreacted and in high enantiomeric excess. beilstein-journals.org Classical resolution involves forming diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (R)-(-)-O-acetylmandelic acid, followed by separation through crystallization. beilstein-journals.org
| Method | Key Reagents/Catalyst | Stereocontrol | Advantages |
| Asymmetric Hydrogenation | Rh(I) / Chiral bisphosphine ligand (e.g., Et-DuPhos) | Enantioselective | High ee, high yield, catalytic |
| Diastereoselective Reduction | L-Selectride (for trans), NaBH4 (for cis) | Diastereoselective | Good control of relative stereochemistry |
| Chiral Pool Synthesis | 2-deoxy-D-ribose | Enantioselective | Utilizes natural chirality |
| Biocatalytic Reduction | Ketoreductase (KRED), Baker's Yeast | Enantioselective | High ee, green, mild conditions |
| Classical Resolution | Chiral acids (e.g., O-acetylmandelic acid) | Enantioselective | Established technique |
Protection Group Strategies and Regioselective Functionalization
The presence of multiple reactive functional groups—the piperidine ring nitrogen, the C4-amino group, and the C3-hydroxyl group—necessitates a carefully planned protecting group strategy to achieve regioselective functionalization. The choice of protecting groups is dictated by their stability under various reaction conditions and their selective removability (orthogonality).
The most commonly employed protecting groups for the nitrogen atoms are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. These two groups form the cornerstone of many synthetic routes due to their orthogonal deprotection conditions. rsc.org
Boc Group: Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane).
Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). rsc.org
This orthogonality allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of another. For example, in a molecule with two amino groups protected as Boc and Cbz respectively, the Boc group can be removed with acid to allow for N-alkylation or N-acylation, leaving the Cbz group intact for removal at a later synthetic stage. This strategy is crucial for building complex derivatives where different substituents are required on the various nitrogen atoms.
The hydroxyl group at the C3 position is often protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), which can be removed under conditions orthogonal to both Boc and Cbz groups (e.g., fluoride (B91410) ions for silyl ethers, hydrogenolysis for benzyl ethers).
Regioselective functionalization relies on this differential protection. For instance, to selectively acylate the C4-amino group, the piperidine nitrogen can be protected with a Cbz group and the C3-hydroxyl with a TBDMS group. The C4-amino group can then be introduced or deprotected, followed by acylation. Subsequently, the other protecting groups can be removed as needed.
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (TFA, HCl) | Cbz, Fmoc, Bn |
| Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | H₂/Pd-C (Hydrogenolysis) | Boc, Fmoc, TBDMS |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine) | Boc, Cbz, Bn |
| Benzyl | Bn | Benzyl bromide | H₂/Pd-C (Hydrogenolysis) | Boc, TBDMS |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride (TBAF), Acid | Cbz, Fmoc, Bn |
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For this compound, key considerations include the selection of the most scalable synthetic strategy, optimization of reaction parameters, and development of robust purification protocols.
Evaluation of different synthetic pathways is a critical first step. For instance, a comparative study might assess a route based on asymmetric hydrogenation against one using biocatalytic resolution. beilstein-journals.org While a route may be elegant on a small scale, factors like the cost and availability of catalysts and reagents, throughput, and operational complexity become paramount on a larger scale.
Biocatalytic routes are often highly attractive for scale-up. nih.gov The use of immobilized enzymes allows for easier catalyst recovery and reuse, and these reactions can often be run in aqueous media under mild conditions, reducing the need for specialized equipment to handle high pressures or temperatures. nih.gov Optimization of biocatalytic reactions for scale-up involves fine-tuning parameters such as substrate concentration, enzyme loading, pH, and temperature to maximize productivity and minimize enzyme deactivation. nih.govmdpi.com For example, a process for (S)-N-Boc-3-hydroxypiperidine was optimized to handle a substrate concentration of 16% (w/w) with an enzyme loading of less than 3.5% (w/w), demonstrating a highly efficient process with industrial potential. nih.gov
Purification is another major hurdle in large-scale synthesis. The preferred method is crystallization, as it can provide high purity material in a single, scalable operation. For chiral compounds like this compound, crystallization-induced dynamic resolution (CIDR) is a powerful technique. This process combines the in-situ racemization or epimerization of the undesired stereoisomer in solution with the selective crystallization of the desired stereoisomer, thereby theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture.
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable manufacturing processes. The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical production.
Atom Economy: This principle, which focuses on maximizing the incorporation of reactant atoms into the final product, is a key metric for evaluating the "greenness" of a synthesis. primescholars.comnih.gov Addition reactions, such as catalytic hydrogenation, are inherently atom-economical. In contrast, reactions that use stoichiometric reagents or protecting groups can generate significant waste, lowering the atom economy. rsc.org
Use of Catalysis: Biocatalysis and transition-metal catalysis are cornerstones of green synthesis. Enzymes and metal catalysts are used in small quantities and can often be recycled, reducing waste compared to stoichiometric reagents. The enzymatic reduction of N-Boc-3-piperidone is an excellent example of a green approach, replacing traditional metal hydride reducing agents which are often hazardous and produce significant waste. researchgate.netnih.govderpharmachemica.com
Use of Renewable Feedstocks: Syntheses that begin from renewable resources are more sustainable than those relying on petrochemical feedstocks. Some biocatalytic routes to piperidine derivatives can start from amino acids like L-lysine, which are derived from fermentation, representing a step towards a more sustainable supply chain. nih.gov
Safer Solvents and Auxiliaries: A major source of waste in chemical processes is the use of organic solvents. Green chemistry encourages the use of safer solvents like water or ethanol (B145695) and minimizing their use altogether. nih.gov Biocatalytic reactions are often performed in aqueous buffers, significantly improving the environmental profile of the synthesis. mdpi.comnih.gov
Microreactor and Flow Chemistry Applications
Microreactor and continuous flow technologies offer significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), including enhanced safety, better process control, and easier scalability. mdpi.comresearchgate.net
For the synthesis of chiral amines like this compound, flow chemistry is particularly well-suited. Reactions can be performed in packed-bed reactors containing immobilized catalysts, such as enzymes (e.g., transaminases or ketoreductases) or chiral metal complexes. rsc.orgacs.org This setup allows for continuous production, efficient catalyst use, and straightforward integration with downstream processing steps like extraction and purification. nih.gov
Key benefits of flow chemistry in this context include:
Enhanced Safety: Unstable or hazardous intermediates, such as N-chloramines that can be used in amine synthesis, can be generated and consumed in situ, avoiding their isolation and accumulation. beilstein-journals.org
Precise Process Control: The small dimensions of microreactors allow for superior control over reaction parameters like temperature and residence time, leading to higher selectivity and yields.
Improved Efficiency: Telescoping multiple reaction and purification steps into a single continuous sequence can dramatically reduce processing time and waste. For example, a flow process for chiral amine resolution has been demonstrated that integrates the enzymatic reaction, liquid-liquid extraction, and final crystallization into one continuous system. nih.gov
Scalability: Scaling up a flow process often involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor. researchgate.net
While specific examples for the complete synthesis of this compound in flow are not yet prevalent in the literature, the successful application of this technology to the synthesis and resolution of other chiral amines strongly suggests its high potential for the efficient and sustainable production of this important building block. acs.orgacs.org
Chemical Reactivity and Derivatization of 4 Amino 3 Hydroxypiperidine
Transformations of the Amino and Hydroxyl Functional Groups
The amino and hydroxyl moieties of 4-amino-3-hydroxypiperidine can undergo a range of chemical reactions, allowing for the introduction of various substituents and the modulation of the compound's physicochemical properties. Protecting group chemistry is often employed to achieve selective transformations. For instance, the piperidine (B6355638) nitrogen is commonly protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to allow for selective reaction at the 4-amino or 3-hydroxyl position.
Acylation and Amide Formation: The primary amino group at the C-4 position is readily acylated to form amides. This reaction is typically carried out using acid chlorides or anhydrides in the presence of a base. For example, a general procedure involves dissolving the amine in a solvent like toluene, adding the acid chloride and a base such as triethylamine, and stirring the mixture at room temperature. This transformation is fundamental in creating diverse libraries of compounds for structure-activity relationship studies.
Esterification: The hydroxyl group at the C-3 position can be converted to an ester. This is a common strategy to modify the polarity and pharmacokinetic profile of the molecule.
Oxidation: The secondary hydroxyl group can be oxidized to a ketone. This transformation introduces a new functional group that can be further manipulated. For instance, oxidation of a protected this compound derivative can yield the corresponding 4-amino-3-oxopiperidine. evitachem.com
Alkylation: The amino group can be alkylated to introduce various alkyl or arylalkyl substituents. Reductive amination is a common method for this purpose.
Table 1: Selected Transformations of this compound Functional Groups
| Transformation | Functional Group | Reagent/Condition Example | Product Functional Group |
| Acylation | Amino | Acid Chloride, Triethylamine | Amide |
| Esterification | Hydroxyl | Carboxylic Acid, Activating Agent | Ester |
| Oxidation | Hydroxyl | Oxidizing Agent (e.g., PCC, Swern) | Ketone |
| Alkylation | Amino | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
Design and Synthesis of Novel this compound Derivatives
The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its conformational preorganization and the stereochemical relationship of its functional groups make it an attractive starting point for creating molecules that can interact with specific biological targets.
The design of novel derivatives often involves computational modeling to predict binding interactions with target proteins. The synthesis of these designed molecules relies on a variety of synthetic strategies, including stereoselective methods to control the absolute and relative stereochemistry of the chiral centers. beilstein-journals.org
One common synthetic approach involves the use of chiral starting materials to ensure the desired stereochemistry in the final product. For example, the synthesis of chiral this compound derivatives has been achieved through multi-step sequences starting from readily available chiral precursors. beilstein-journals.org Reductive amination of a suitable ketone precursor is a key step in many synthetic routes to introduce the amino group.
Derivatives as Kinase Inhibitors: The this compound moiety has been incorporated into molecules designed as protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The amino and hydroxyl groups of the piperidine scaffold can form key hydrogen bonding interactions with the kinase active site.
Derivatives as GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. Derivatives of this compound have been explored as modulators of GPCRs, such as chemokine receptors. For instance, bipiperidine amide derivatives have been synthesized and evaluated as CCR3 antagonists. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. By systematically modifying the structure of this compound derivatives and evaluating their biological effects, researchers can identify key structural features responsible for potency and selectivity.
While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles from related piperidine-containing compounds can be inferred. The nature and position of substituents on the piperidine ring and on the amino and hydroxyl groups can significantly influence biological activity.
For example, in the context of p38 MAP kinase inhibitors, the introduction of a 4-hydroxypiperidine (B117109) substituent was found to confer high selectivity. nih.gov This suggests that the hydroxyl group and the piperidine ring play a crucial role in binding to the target enzyme.
In the development of M3 muscarinic antagonists, SAR studies of 4-aminopiperidine (B84694) derivatives have shown that the nature of the substituents on the amino group and the piperidine nitrogen is critical for affinity and selectivity. researchgate.net
Computational and Theoretical Investigations of 4 Amino 3 Hydroxypiperidine Systems
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-amino-3-hydroxypiperidine derivatives, docking studies are crucial for understanding how these ligands fit into the binding sites of target proteins. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
Research on various piperidine (B6355638) derivatives has demonstrated their potential to interact with a range of biological targets. For instance, computational studies on 4-aminopiperidine (B84694) derivatives have been used to design and rationalize the activity of potent inhibitors for enzymes like Dipeptidyl peptidase-4 (DPP4). nih.govresearchgate.net Similarly, derivatives of 4-hydroxypiperidine (B117109) have been investigated as antagonists for the histamine (B1213489) H3 receptor. mdpi.comnih.gov Molecular docking simulations of piperidine-based compounds have also been employed to explore their inhibitory potential against viral targets like the main protease (Mpro) of SARS-CoV-2. nih.gov
These studies consistently reveal that the substituents on the piperidine ring play a critical role in forming specific interactions with amino acid residues in the target's active site. The 4-amino and 3-hydroxyl groups of the this compound scaffold are particularly important as they can act as hydrogen bond donors and acceptors, anchoring the ligand within the binding pocket.
Molecular Dynamics (MD) simulations are often used to complement docking studies by providing a dynamic view of the ligand-target complex over time. nih.gov These simulations validate the stability of the docked pose and can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net For example, MD simulations can confirm whether the crucial hydrogen bonds predicted by docking are maintained in a more realistic, solvated environment. nih.gov
| Piperidine Scaffold | Biological Target | Key Interacting Residues | Types of Interactions Observed | Computational Method |
|---|---|---|---|---|
| 4-Aminopiperidine derivative | Dipeptidyl peptidase-4 (DPP4) | Not specified | Appropriate binding interactions within the active site | Molecular Docking, MD Simulation |
| Piperidine-derivative | SARS-CoV-2 Main Protease (Mpro) | HIS41, GLY143, CYS145, HIS163, GLU166 | Hydrogen Bonds, Hydrophobic Interactions | Molecular Docking, MD Simulation |
| 4-Hydroxypiperidine | Histamine H3 Receptor (hH3R) | Asp114, Tyr115, Phe193, Tyr189, Phe398, Trp402 | Salt Bridge, Cation-π, Hydrogen Bond, π–π Stacking | Molecular Docking |
| Hydroxypyridin-4-one plus benzylpiperidine | Acetylcholinesterase (AChE) | Trp85, Tyr123, Trp285, Phe294, Tyr336, Phe337, Tyr340 | Hydrophobic Interactions, π-Cation Interactions | Molecular Docking, MD Simulation |
Conformational Analysis through Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which contains a six-membered ring, this analysis is particularly important.
Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical approaches, are powerful tools for studying molecular conformations. mdpi.com These methods can calculate the relative energies of different conformers, providing insight into which shapes are most stable. For the piperidine ring, the primary conformations are the "chair" and "boat" forms, with the chair form generally being more stable. The orientation of the substituents—in this case, the amino and hydroxyl groups—can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
The relative stability of these different arrangements is influenced by several factors, including steric hindrance and intramolecular interactions. A key feature of this compound is the potential for an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-amino group. This interaction could significantly stabilize certain conformations over others.
Molecular dynamics simulations can also be used for conformational analysis, allowing researchers to explore the conformational landscape of a molecule in different environments, such as in a vacuum or in a solvent like water. nih.gov The choice of computational method and the inclusion of solvent effects can influence the predicted conformational preferences. mdpi.com Understanding the predominant conformations of this compound is essential, as only specific conformers may be able to bind effectively to a biological target.
| Computational Method | Information Provided | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the electronic structure and relative energies of different conformers. | Determining the energy differences between chair/boat and axial/equatorial conformations. Assessing the energetic favorability of intramolecular hydrogen bonding. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time, exploring the accessible conformational space. | Analyzing the flexibility of the piperidine ring and the dynamics of substituent orientations in a simulated biological environment (e.g., water). |
| Quantum Mechanics (QM) Methods | Provide high-accuracy calculations of molecular properties and energies. | Refining the geometries and energies of the most stable conformers identified by other methods. |
Research Applications of 4 Amino 3 Hydroxypiperidine Scaffolds in Target Oriented Chemical Biology
Utilization as Key Scaffolds in Medicinal Chemistry Research
The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the stereochemically defined substituents, makes the 4-amino-3-hydroxypiperidine core an attractive starting point for the design of potent and selective ligands.
Design of Kinase Inhibitors
The this compound scaffold has been incorporated into potent inhibitors of protein kinases, which are crucial targets in oncology and other diseases. The defined stereochemistry of the scaffold allows for precise positioning of substituents to interact with key residues in the ATP-binding pocket of kinases.
A notable example is the discovery of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active inhibitors of Protein Kinase B (Akt). nih.gov While not a direct analogue, this series highlights the utility of the 4-aminopiperidine (B84694) core. Optimization of this scaffold led to compounds with nanomolar potency against PKB and significant selectivity over the related PKA kinase. nih.gov These inhibitors demonstrated modulation of PKB signaling biomarkers in vivo and potent inhibition of tumor growth in human tumor xenograft models. nih.gov
Further development in this area led to the discovery of AZD5363, a potent, orally bioavailable inhibitor of Akt kinases. This compound, which features a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure, emerged from the exploration of analogues of a pyrrolopyrimidine inhibitor. AZD5363 demonstrated increased potency and selectivity against the closely related ROCK kinase, alongside favorable preclinical pharmacokinetic properties. sigmaaldrich.comnih.gov Oral administration of AZD5363 resulted in the knockdown of Akt phosphorylation and downstream biomarkers in vivo, leading to the inhibition of tumor growth in a breast cancer xenograft model. sigmaaldrich.comnih.gov
| Compound | Target Kinase | Key Features | Reported Activity |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | ATP-competitive inhibition; selectivity over PKA. | Nanomolar IC50 values. nih.gov |
| AZD5363 | Akt Kinases | Oral bioavailability; increased potency and selectivity. | Inhibition of tumor growth in vivo. sigmaaldrich.comnih.gov |
Development of Protease-Targeting Ligands
While the piperidine scaffold, in general, has been utilized in the design of protease inhibitors, for instance in HIV-1 protease inhibitors, a comprehensive review of scientific literature did not yield specific examples of the this compound moiety being a core component of developed protease-targeting ligands. The structural features of the this compound scaffold, with its potential for forming multiple hydrogen bonds and its defined stereochemistry, suggest its potential as a peptidomimetic scaffold in this context, but specific research in this area is not prominently documented.
Biochemical Probes and Enzyme Modulators (In Vitro Studies)
Strategies for Library Synthesis and Fragment-Based Exploration
The principles of combinatorial chemistry allow for the rapid generation of large libraries of related compounds for high-throughput screening. americanpeptidesociety.org The this compound scaffold, with its multiple points of diversification, is theoretically a suitable core for the construction of such libraries. Different substituents can be introduced at the piperidine nitrogen, the amino group, and the hydroxyl group to create a diverse set of molecules for screening against various biological targets. However, a review of the literature did not yield specific examples of combinatorial libraries being constructed around the this compound core.
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. frontiersin.org The this compound scaffold itself, or simple derivatives thereof, could potentially serve as a fragment in FBDD campaigns due to its desirable physicochemical properties. The three-dimensional nature of the scaffold would be a valuable addition to fragment libraries, which are often dominated by flat, aromatic compounds. researchgate.net Despite this potential, no specific examples of the this compound scaffold being used in published fragment-based screening campaigns were identified in the conducted research.
Future Perspectives and Challenges in 4 Amino 3 Hydroxypiperidine Research
Advancements in Stereocontrolled Synthesis
The precise spatial arrangement of the amino and hydroxyl groups is critical for the biological activity of 4-amino-3-hydroxypiperidine derivatives. Consequently, the development of advanced stereocontrolled synthetic methods is a primary focus of ongoing research.
Recent breakthroughs have provided more efficient and selective ways to produce specific stereoisomers. One notable strategy involves the rhodium(I)-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor, which allows for the controlled formation of the desired chiral centers. rsc.orgnih.gov Another successful approach utilizes the inherent chirality of natural products, such as 2-deoxy-D-ribose, as a starting point to build the piperidine (B6355638) ring with the correct stereochemistry. rsc.orgnih.gov
The synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols has been efficiently achieved through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines. researchgate.net This method provides a direct route to specific trans isomers, which are valuable precursors for aminohydroxylated piperidine alkaloids. researchgate.net Furthermore, a modular strategy for creating trisubstituted chiral piperidines has been developed, offering a scalable synthesis of an orthogonally protected piperidine intermediate that can be further functionalized. nih.gov
Biocatalysis and classical resolution techniques are also being explored to separate racemic mixtures into their constituent enantiomers. rsc.org Chemo-enzymatic methods, which combine the advantages of chemical synthesis and biological catalysis, are showing great promise. For instance, the asymmetric dearomatization of activated pyridines using a one-pot amine oxidase/ene imine reductase cascade can produce a variety of substituted piperidines with high stereoselectivity. nih.gov Additionally, a novel palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones provides a stereocontrolled route to highly functionalized 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.orgrsc.org
Table 1: Recent Methodologies in Stereocontrolled Synthesis
| Methodology | Key Features | Resulting Compounds | Citations |
|---|---|---|---|
| Rh(I)-Catalyzed Asymmetric Hydrogenation | Control over relative and absolute stereochemistry. | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | rsc.orgnih.gov |
| Chiral Pool Synthesis | Utilizes existing stereochemistry from natural products. | (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol | rsc.orgnih.gov |
| Epoxide Ring-Opening | Regio- and stereospecific synthesis from epoxypiperidine. | Enantiomerically pure trans-4-aminopiperidin-3-ols | researchgate.net |
| Modular Synthesis | Scalable synthesis of a versatile piperidine intermediate. | Highly elaborated chiral piperidines and pipecolic esters | nih.gov |
| Chemo-enzymatic Dearomatization | One-pot cascade reaction with high stereoselectivity. | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Deconstructive Aminolysis | Skeletal remodeling of bridged lactams. | 3-hydroxy-2-piperidinone carboxamides | nih.govrsc.orgrsc.org |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound-based compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govresearchgate.net
In the context of lead generation, AI can sample a broad chemical space to suggest novel motifs. For lead optimization, it can perform a detailed exploration of the chemical neighborhood around a current lead compound to improve its property profile. springernature.com This combination of broad exploration and fine-tuned optimization accelerates the drug discovery process. springernature.com
Table 2: AI and Machine Learning in Drug Discovery
| Application | AI/ML Technique | Objective | Citations |
|---|---|---|---|
| Scaffold Identification | Cheminformatics and Deep Learning | Identify and understand features of privileged scaffolds. | nih.gov |
| De Novo Design | Deep Learning Generative Models (DeepMGM) | Generate novel, scaffold-focused, and target-specific molecular libraries. | nih.govresearchgate.net |
| Lead Generation & Optimization | Various AI-based design methods | Suggest novel chemical motifs and optimize desired properties of lead compounds. | springernature.com |
| Structure-Activity Relationship | Neural Networks | Explore and predict the relationship between chemical structure and biological activity. | researchgate.net |
Sustainable and Economical Production Methods
The development of sustainable and cost-effective production methods is crucial for the widespread application of this compound and its derivatives. Green chemistry principles are increasingly being applied to minimize the environmental impact and cost of synthesis.
One promising green approach involves the use of deep eutectic solvents (DES), such as those made from glucose and choline (B1196258) chloride, which are environmentally benign alternatives to volatile organic solvents. researchgate.net Researchers are also developing catalyst- and solvent-free synthetic methods, which further reduce waste and simplify purification. acgpubs.org An efficient and environmentally friendly approach to N-substituted piperidones has been developed that avoids the use of harsh reagents and strong acids associated with the classical Dieckman condensation. nih.gov In solid-phase peptide synthesis, 4-methylpiperidine (B120128) (4-MP) is being investigated as a less hazardous substitute for piperidine in deprotection steps. advancedchemtech.com
Biocatalysis offers a highly efficient and sustainable route to chiral piperidine derivatives. The use of ketoreductases (KRED) for the asymmetric reduction of N-Boc-piperidin-3-one to produce optically pure (S)-N-Boc-3-hydroxypiperidine has been demonstrated to have commercial potential. acs.org To overcome the high cost of coenzymes like NADPH, coenzyme regeneration systems are being integrated into the process. mdpi.com Co-expressing the ketoreductase and a glucose dehydrogenase in the same host cell can significantly improve the catalytic efficiency of the system. mdpi.compsu.edu
Table 3: Sustainable and Economical Production Strategies
| Strategy | Key Features | Example Application | Citations |
|---|---|---|---|
| Green Solvents | Use of deep eutectic solvents (DES) to replace volatile organic compounds. | Synthesis of 2,6-diaryl piperidine-4-ones. | researchgate.net |
| Catalyst- and Solvent-Free Synthesis | Reactions proceed without added catalysts or solvents, reducing waste. | Synthesis of thiophene-based Schiff bases with piperidine rings. | acgpubs.org |
| Greener Reagents | Replacement of hazardous reagents with more benign alternatives. | Use of 4-methylpiperidine instead of piperidine for deprotection. | advancedchemtech.com |
| Biocatalysis | Use of enzymes like ketoreductases for highly selective reactions under mild conditions. | Asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine. | acs.orgpsu.edu |
| Coenzyme Regeneration | In situ regeneration of expensive coenzymes to improve economic viability. | Co-expression of ketoreductase and glucose dehydrogenase. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-hydroxypiperidine, and how can its instability during synthesis be mitigated?
- Methodological Answer : The synthesis of this compound often involves reductive amination or ring-opening reactions of piperidine derivatives. To address instability (e.g., oxidation of the hydroxyl or amino groups), inert atmospheres (N₂/Ar) and low-temperature conditions (0–4°C) are recommended. Hydrochloride salt formation, as seen in structurally related piperidine compounds, improves stability and solubility . Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) and characterization by FT-IR and GC-MS can confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC/GC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies functional groups (e.g., hydroxyl at δ 4.5–5.5 ppm; amino at δ 1.5–2.5 ppm) .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (skin/eye irritation, respiratory risks):
- Use fume hoods for synthesis steps involving volatile reagents.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under nitrogen to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans) in this compound derivatives affect their biological activity?
- Methodological Answer : Stereochemistry significantly impacts receptor binding. To study this:
- Synthesize enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst) or resolve racemic mixtures via chiral HPLC .
- Test activity in vitro (e.g., enzyme inhibition assays for kinases or GPCRs) and correlate with molecular docking simulations (AutoDock Vina) to map steric and electronic interactions .
Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states and optimize geometries (B3LYP/6-31G* basis set) for reactions like nucleophilic substitutions .
- Machine Learning : Train models on existing piperidine reaction datasets (e.g., USPTO) to predict yields under varying conditions (solvent polarity, temperature) .
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer : Conduct meta-analysis with the following steps:
- Normalize data using IC₅₀/EC₅₀ values from standardized assays (e.g., MTT for cytotoxicity).
- Account for variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) and solvent effects (DMSO tolerance <1%) .
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What advanced techniques characterize the compound’s interactions with biological targets at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- Cryo-EM : Study interactions with membrane-bound receptors (e.g., GPCRs) in near-native states .
- NMR Titration : Monitor chemical shift perturbations to map binding sites on proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
